Product packaging for 5-chloro-1-cyclopentyl-1H-pyrazole(Cat. No.:)

5-chloro-1-cyclopentyl-1H-pyrazole

Cat. No.: B13053065
M. Wt: 170.64 g/mol
InChI Key: ZPIXVEQCGSWFEL-UHFFFAOYSA-N
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Description

5-Chloro-1-cyclopentyl-1H-pyrazole (CAS 1552886-77-7) is a chemically versatile pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 8 H 11 ClN 2 and a molecular weight of 170.64 g/mol, this compound features a chlorine atom at the 5-position and a cyclopentyl group on the pyrazole nitrogen, offering a strategic handle for further synthetic elaboration . The pyrazole scaffold is a privileged structure in the design of bioactive molecules and is a key building block in developing Protein Kinase Inhibitors (PKIs) . Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects, making them highly valuable scaffolds for exploring new therapeutic agents . The specific substitution pattern on this compound makes it a valuable intermediate for constructing more complex molecules, particularly in oncology research where pyrazole-based inhibitors have shown promise . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN2 B13053065 5-chloro-1-cyclopentyl-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

5-chloro-1-cyclopentylpyrazole

InChI

InChI=1S/C8H11ClN2/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

ZPIXVEQCGSWFEL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 1 Cyclopentyl 1h Pyrazole and Its Structural Analogs

Fundamental Principles of Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches can be broadly categorized into cyclocondensation reactions, cycloaddition reactions, and modern transition-metal-catalyzed methods.

Cyclocondensation Reactions of 1,3-Bis-Electrophilic Compounds with Hydrazine (B178648) Derivatives

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative. nih.govmdpi.combeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward and versatile route to a wide array of substituted pyrazoles. nih.govyoutube.com

The reaction proceeds by the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. youtube.com The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or in the context of the title compound, cyclopentylhydrazine) determines the substituent at the N1 position of the resulting pyrazole.

A variety of 1,3-bis-electrophilic partners can be utilized, including:

1,3-Diketones: Reaction with hydrazine derivatives can potentially lead to a mixture of regioisomers, depending on the substitution pattern of the diketone. mdpi.com

α,β-Unsaturated Ketones: These substrates react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. nih.govmdpi.com If the α,β-unsaturated system contains a suitable leaving group, direct elimination can lead to the aromatic pyrazole. mdpi.combeilstein-journals.org

β-Ketoesters and β-Ketonitriles: These compounds are also excellent precursors for the synthesis of pyrazoles, offering routes to pyrazolones and aminopyrazoles, respectively.

1,3-Bis-ElectrophileHydrazine DerivativeProduct TypeReference
1,3-DiketoneSubstituted HydrazinePolysubstituted Pyrazole mdpi.com
α,β-Unsaturated KetoneHydrazinePyrazoline (then Pyrazole) nih.govmdpi.com
β-KetoesterHydrazinePyrazolone nih.gov

[3+2] Cycloaddition Reactions of Diazo Compounds with Alkynes

The [3+2] cycloaddition reaction between a diazo compound and an alkyne provides a powerful and atom-economical method for the construction of the pyrazole ring. nih.govrsc.org This reaction, a type of 1,3-dipolar cycloaddition, allows for the direct formation of the five-membered heterocyclic system. researchgate.net

The regioselectivity of the cycloaddition is influenced by the electronic nature of both the diazo compound and the alkyne. Electron-deficient alkynes often react readily with diazo compounds. researchgate.net Recent advancements have focused on developing catalyst-free cycloadditions, often proceeding with simple heating, which enhances the greenness of the synthetic process. rsc.orgresearchgate.net The use of α-diazocarbonyl compounds under solvent-free conditions can afford pyrazole products in high yields without the need for extensive purification. rsc.org

Diazo Compound TypeAlkyne TypeConditionsProductReference
α-DiazocarbonylElectron-deficientHeating, solvent-freeSubstituted Pyrazole rsc.org
Sulfoximine diazo compoundsAlkynes with electron-withdrawing groupsN/APyrazolesulfoximines acs.org
DiazoacetonitrileElectron-poor alkynesIn situ generationP(O)Me2-substituted pyrazoles researchgate.net

Palladium-Catalyzed Multi-Component Coupling Approaches

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed multi-component reactions for the assembly of complex heterocyclic scaffolds, including pyrazoles. organic-chemistry.org These methods offer high efficiency and the ability to construct polysubstituted pyrazoles in a single step from readily available starting materials.

One notable example involves the palladium-catalyzed four-component coupling of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide to produce pyrazole derivatives. organic-chemistry.org Another innovative approach is the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones, which provides access to a variety of polysubstituted pyrazoles. organic-chemistry.orgthieme-connect.com These reactions often exhibit broad substrate scope and good functional group tolerance. organic-chemistry.org Palladium catalysis has also been instrumental in the N-arylation of pyrazoles using aryl triflates, expanding the diversity of accessible pyrazole derivatives. acs.org

ReactantsCatalyst SystemProductReference
Terminal Alkyne, Hydrazine, CO, Aryl IodidePalladium catalystSubstituted Pyrazole organic-chemistry.org
2H-Azirines, HydrazonesPd(OAc)2Polysubstituted Pyrazole organic-chemistry.orgthieme-connect.com
Aryl Triflates, Pyrazole DerivativesPd(dba)2, tBuBrettPhosN-Arylpyrazole acs.org

Targeted Synthesis Strategies for 5-chloro-1-cyclopentyl-1H-pyrazole Precursors and Related Structures

The synthesis of the specific target molecule, this compound, requires not only the construction of the pyrazole core but also the regioselective introduction of the cyclopentyl and chloro substituents.

Introduction of the Cyclopentyl Moiety

The cyclopentyl group is typically introduced at the N1 position of the pyrazole ring. This can be achieved in two primary ways:

Direct use of Cyclopentylhydrazine (B1295993): In cyclocondensation reactions, cyclopentylhydrazine can be used as the hydrazine component, directly installing the cyclopentyl group during the formation of the pyrazole ring.

N-Alkylation of a Pre-formed Pyrazole: An alternative strategy involves the N-alkylation of a pre-existing pyrazole ring. This is a common method for introducing various substituents at the nitrogen atoms of the pyrazole. For instance, a pyrazole can be deprotonated with a suitable base to form the pyrazolate anion, which then acts as a nucleophile to displace a leaving group from a cyclopentyl halide or a cyclopentyl sulfonate. Palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes also presents a modern approach to N-alkyl pyrazoles. acs.org

Halogenation Strategies for Pyrazole Derivatives

The introduction of a chlorine atom onto the pyrazole ring is a crucial step in the synthesis of this compound. The regioselectivity of halogenation is highly dependent on the reaction conditions and the substitution pattern of the pyrazole ring.

Generally, electrophilic halogenation of pyrazoles occurs preferentially at the C4 position. globalresearchonline.netresearchgate.netresearchgate.net To achieve chlorination at the C5 (or C3) position, the C4 position must typically be blocked. researchgate.net

Several methods can be employed for the chlorination of pyrazoles:

Direct Chlorination: Reagents like N-chlorosuccinimide (NCS) are commonly used for the chlorination of pyrazoles. researchgate.netbeilstein-archives.org The reaction conditions can be tuned to control the regioselectivity.

Dehydroxyhalogenation: A highly effective method for preparing 3/5-chloropyrazoles is the dehydroxyhalogenation of the corresponding 3/5-hydroxypyrazoles (pyrazolones) using reagents such as phosphorus oxychloride (POCl₃). researchgate.net For example, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be treated with POCl₃ to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole. researchgate.net

Sandmeyer Reaction: The Sandmeyer reaction provides a route to 3-halogenopyrazoles from the corresponding 3-aminopyrazoles. researchgate.net

Vilsmeier-Haack Reaction: Pyrazolones can undergo haloformylation under Vilsmeier-Haack conditions to produce 5-chloro-4-formylpyrazoles. researchgate.net

A specific synthetic route to a 5-chloro-pyrazole derivative involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with various amines. researchgate.net While not the title compound, this illustrates the synthesis and reactivity of a C5-chlorinated pyrazole scaffold. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety have also been synthesized and shown to possess potent antifungal activity. rsc.org Furthermore, the synthesis of 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles bearing a dichloromethyl group has been reported, highlighting the diverse structures accessible from chlorinated pyrazole precursors. nih.gov

Halogenation MethodSubstrateReagentProductReference
Direct C-H Halogenation3-Aryl-1H-pyrazol-5-aminesN-Chlorosuccinimide (NCS)4-Halogenated pyrazole derivatives beilstein-archives.org
Dehydroxyhalogenation3/5-HydroxypyrazolesPhosphorus oxychloride (POCl₃)3/5-Chloropyrazoles researchgate.net
Vilsmeier-HaackPyrazolonesPOCl₃, DMF5-Chloro-4-formylpyrazoles researchgate.net

Advanced Synthetic Techniques Applied to Pyrazole Derivatives

Electrochemical Synthesis Approaches

The application of electrochemical methods in the synthesis of heterocyclic compounds like pyrazoles has garnered significant attention as it aligns with the principles of green chemistry. By replacing conventional hazardous and expensive chemical oxidants or reductants with electric current, electrosynthesis offers an inherently safer and more environmentally benign alternative. These techniques can lead to high-efficiency processes and simplified work-up procedures. While direct electrochemical synthesis of this compound is not extensively documented, examining the electrochemical approaches for the synthesis of the pyrazole core and subsequent chlorination provides a clear pathway to its potential synthesis.

General Electrochemical Synthesis of the Pyrazole Ring

Electrochemical methods have been successfully employed for the construction of the pyrazole ring system. One prominent approach involves the [3+2] dipolar cycloaddition reaction. For instance, an electrochemical method for the direct synthesis of pyrazoles and their precursors, pyrazolines, from hydrazones and dipolarophiles has been developed. nih.gov This method is notable for its ability to be scaled up to the decagram scale and its use of a biphasic aqueous/organic system, which accommodates sensitive alkenes. nih.gov In this system, sodium iodide serves a dual function as both a supporting electrolyte and a mediator. nih.gov

Another innovative electrochemical approach involves a radical cyclization cascade using aryl diazonium salts as dual synthons to produce multi-substituted pyrazoles. rsc.org This method is valued for its mild and efficient reaction conditions under electrochemical reduction. rsc.org

Table 1: Examples of Electrochemical Synthesis of Pyrazole Derivatives

Starting MaterialsReaction TypeKey Reagents/ConditionsProductYieldReference
Hydrazones and dipolarophiles[3+2] Dipolar CycloadditionBiphasic system (aqueous/organic), NaI (mediator and electrolyte)Pyrazolines and PyrazolesGood to excellent nih.gov
Aryl diazonium saltsRadical Cyclization CascadeElectrochemical reductionMulti-substituted pyrazolesNot specified rsc.org
Ethyl glyoxylate (B1226380) phenyl hydrazone and styreneTwo-step sequential electrolysis1. Iodide-mediated electrolysis; 2. Chloride-mediated oxidation1,5-Diphenyl-3-(ethoxycarbonyl)-1H-pyrazole60% (overall) rsc.org

Electrochemical Chlorination of Pyrazoles

The functionalization of the pyrazole ring via electrochemical methods is a well-established field. Specifically, the electrochemical C-H chlorination of pyrazoles has been reported as a viable synthetic strategy. researchgate.net These reactions typically proceed via an electrophilic substitution mechanism.

An electrochemically enabled oxidative aromatization of pyrazolines to pyrazoles has been developed that utilizes inexpensive sodium chloride as both a redox mediator and a supporting electrolyte in a biphasic system. rsc.org In this process, it is proposed that chloride ions are oxidized to chlorine, which then acts as the chlorinating agent. rsc.org While the primary outcome is aromatization, this demonstrates the in-situ generation of an active chlorine species under electrochemical conditions, which is fundamental for chlorination reactions. The functionalization of pyrazoles at the C4 position through electrochemical chlorination has been particularly noted. rsc.org

Mechanistic studies suggest that for chlorination to occur, an electrophilic aromatic substitution pathway is likely. rsc.org While not an electrochemical method, the use of trichloroisocyanuric acid for the chlorination of pyrazoles highlights the electrophilic nature of this reaction. rsc.org In an electrochemical context, the anode would generate the electrophilic chlorine species from a chloride salt.

Based on these established principles, a potential electrochemical route for the synthesis of this compound could involve two main strategies:

Electrochemical synthesis of 1-cyclopentyl-1H-pyrazole followed by electrochemical chlorination. This would first involve the synthesis of the pyrazole ring with the desired cyclopentyl substituent at the N1 position, potentially through the condensation of a cyclopentylhydrazine with a suitable 1,3-dicarbonyl compound or via an electrochemical cycloaddition. The resulting 1-cyclopentyl-1H-pyrazole could then undergo electrochemical C-H chlorination. The regioselectivity of this chlorination step would be crucial in determining the final product.

A direct electrochemical approach where the chlorination and ring formation occur in a concerted or one-pot process. However, controlling the regioselectivity to obtain the desired 5-chloro isomer would be a significant challenge.

Chemical Reactivity and Transformation Studies of 5 Chloro 1 Cyclopentyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Core

The pyrazole ring is an electron-rich heterocyclic system, generally susceptible to electrophilic attack. The presence of two nitrogen atoms within the ring, however, deactivates the carbon atoms towards electrophilic substitution compared to other five-membered heterocycles like pyrrole. The N1-cyclopentyl group and the C5-chloro substituent further influence the regioselectivity of these reactions.

In general, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, as it is the most electron-rich carbon. scribd.com Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO2) can be introduced at the C4 position. scribd.com

Sulfonation: Treatment with fuming sulfuric acid leads to the introduction of a sulfonic acid group (-SO3H) at the C4 position. scribd.com

Halogenation: Bromination and iodination can be achieved using reagents like bromine in acetic acid or iodine monochloride, typically targeting the C4 position. mdpi.comnih.gov

Vilsmeier-Haack Formylation: This reaction, employing phosphorus oxychloride and dimethylformamide, introduces a formyl group (-CHO) at the C4 position. scribd.comresearchgate.net

While the C4 position is the most common site for electrophilic attack, the specific reaction conditions and the nature of the electrophile can sometimes lead to substitution at other positions. The bulky cyclopentyl group at N1 may sterically hinder attack at the C5 position, further favoring substitution at C4.

Nucleophilic Substitution Reactions on the Pyrazole Core, Including Halogen Displacement

The chlorine atom at the C5 position of 5-chloro-1-cyclopentyl-1H-pyrazole is a key handle for introducing a wide variety of functional groups via nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent nitrogen atom facilitates the displacement of the chloride ion by various nucleophiles.

Common nucleophiles used in these reactions include:

Amines: Reaction with primary or secondary amines can introduce amino functionalities.

Alkoxides: Treatment with sodium or potassium alkoxides yields the corresponding ether derivatives.

Thiols: Thiolates can displace the chloride to form thioethers.

The reactivity of the C5-chloro group can be enhanced by the presence of activating groups on the pyrazole ring or through the use of catalysts. For instance, copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds with a broad range of amines. Similarly, palladium-catalyzed reactions like the Suzuki or Stille coupling can be used to form new carbon-carbon bonds by displacing the chlorine atom.

A study on the related compound, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, demonstrated the successful displacement of the C5-chloro group with sodium azide (B81097) to form the corresponding 5-azido derivative. researchgate.net This highlights the utility of the chloro substituent as a leaving group for introducing other functionalities.

Reactivity and Functionalization of the Cyclopentyl Substituent

The cyclopentyl group attached to the N1 position of the pyrazole ring is generally less reactive than the pyrazole core itself. However, under certain conditions, it can undergo functionalization. Free radical halogenation, for example, could potentially introduce a halogen atom onto the cyclopentyl ring, which could then be further elaborated.

Derivatization Strategies for Expanding Molecular Complexity and Diversity

The presence of both a reactive chloro group and a modifiable pyrazole core makes this compound a versatile starting material for creating diverse chemical libraries.

Table 1: Derivatization Strategies

Reaction Type Reagents and Conditions Resulting Functional Group
Nucleophilic Aromatic Substitution Amines, Alkoxides, Thiols Amino, Ether, Thioether
Suzuki Coupling Aryl/heteroaryl boronic acids, Pd catalyst, base Aryl/heteroaryl
Buchwald-Hartwig Amination Amines, Pd catalyst, base Substituted amines
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, base Alkynyl
Electrophilic Substitution HNO₃/H₂SO₄, Br₂, POCl₃/DMF Nitro, Bromo, Formyl

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, which is a common approach in medicinal chemistry to optimize biological activity.

Investigation of Chemo- and Regioselectivity in Chemical Transformations

When a molecule contains multiple reactive sites, controlling the chemo- and regioselectivity of a reaction is paramount. In the case of this compound, the primary reactive sites are the C4 position of the pyrazole ring (for electrophilic substitution) and the C5-chloro group (for nucleophilic substitution).

The choice of reagents and reaction conditions is crucial for achieving the desired outcome. For example, to achieve electrophilic substitution at C4 without displacing the C5-chloro group, milder electrophilic reagents and non-nucleophilic conditions would be employed. Conversely, to perform a nucleophilic substitution at C5, a strong nucleophile and conditions that favor SNAr reactions would be used.

The regioselectivity of reactions on the pyrazole ring is also a significant consideration. The synthesis of substituted pyrazoles often leads to the formation of regioisomers. nih.govnih.gov In the case of 1-substituted pyrazoles, reactions can potentially occur at the C3 and C5 positions. However, for this compound, the existing substitution pattern largely directs further reactions. For instance, electrophilic attack is strongly favored at the unsubstituted C4 position.

Studies on related pyrazole systems have shown that the regioselectivity of reactions can be influenced by factors such as the nature of the substituents already present on the ring and the reaction conditions. nih.gov For example, the reaction of asymmetrically substituted pyrazoles with alkynes can lead to different regioisomers depending on the catalyst used. nih.gov

Oxidative and Reductive Transformations

The pyrazole ring is generally stable to oxidation. However, strong oxidizing agents can lead to the formation of N-oxides. The cyclopentyl group could also be susceptible to oxidation under harsh conditions.

Reduction of the pyrazole ring is also possible, though it typically requires strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). The chloro group at C5 can also be a site for reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H2/Pd-C) or hydride reagents.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

The precise molecular structure of 5-chloro-1-cyclopentyl-1H-pyrazole can be determined through a combination of high-resolution spectroscopic techniques. Each method provides unique insights into the compound's atomic composition and connectivity.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its chemical bonds. Key expected absorptions would include C-H stretching vibrations of the pyrazole (B372694) ring and the cyclopentyl group, C=C and C=N stretching vibrations within the pyrazole ring, and the C-Cl stretching vibration.

Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Aromatic/Heteroaromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=N (Pyrazole Ring)Stretching1600 - 1500
C=C (Pyrazole Ring)Stretching1500 - 1400
C-ClStretching800 - 600

Mass Spectrometry (MS, HRMS, ESI-HRMS, GC/MS, LCMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

MS and HRMS: Standard mass spectrometry would confirm the molecular weight of this compound (170.64 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₈H₁₁ClN₂, the expected exact mass would be calculated.

ESI-HRMS: Electrospray ionization-high resolution mass spectrometry is a soft ionization technique that would be suitable for this compound, likely showing the protonated molecule [M+H]⁺.

GC/MS and LCMS: Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LCMS) are hyphenated techniques that separate mixtures of compounds before mass analysis. These are crucial for identifying the compound in a reaction mixture and assessing its purity.

Calculated Mass Data for this compound (C₈H₁₁ClN₂):

ParameterValue
Molecular FormulaC₈H₁₁ClN₂
Average Molecular Weight170.64 g/mol
Monoisotopic Mass170.0611 Da
[M+H]⁺ (Monoisotopic)171.0689 Da

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to π-π* transitions within the pyrazole ring. The position and intensity of these absorptions can be influenced by the solvent and the substituents on the ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would unambiguously confirm the connectivity and stereochemistry of the molecule. To date, no public crystal structure data for this specific compound is available.

Chromatographic Techniques for Compound Purity and Separation

Chromatographic methods are indispensable for the purification and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile compounds like this compound. A typical method for a related compound involves a C18 reversed-phase column with a gradient elution of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA). chemicalbook.com The retention time and peak purity can be monitored using a UV detector.

Gas Chromatography (GC): For volatile compounds, GC is an effective method for purity analysis. Given the molecular weight of this compound, it is likely amenable to GC analysis, which would provide information on its volatility and purity.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the behavior of molecules. For 5-chloro-1-cyclopentyl-1H-pyrazole, these methods can elucidate its electronic structure and reactivity, offering a microscopic view of its chemical properties.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the optimized geometry, electronic energies, and other molecular properties of pyrazole (B372694) derivatives. researchgate.netnih.gov

A hypothetical table of selected optimized geometrical parameters for this compound, based on DFT calculations of similar compounds, is presented below.

ParameterPredicted Value
N1-N2 bond length (Å)~1.35
N2-C3 bond length (Å)~1.33
C3-C4 bond length (Å)~1.40
C4-C5 bond length (Å)~1.36
C5-N1 bond length (Å)~1.38
C5-Cl bond length (Å)~1.73
N1-C(cyclopentyl) bond length (Å)~1.48

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. dntb.gov.uaresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

In the case of this compound, the MEP surface would likely show a region of negative potential (typically colored red or yellow) around the N2 nitrogen atom, indicating its susceptibility to electrophilic attack. This is a common feature in pyrazole derivatives. nih.gov The hydrogen atoms of the cyclopentyl group and the region around the chlorine atom would exhibit positive potential (blue), suggesting sites for nucleophilic interaction. The chlorine atom, despite its electronegativity, can participate in halogen bonding, acting as an electrophilic site. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energy and distribution of these orbitals are crucial in determining the reactivity and kinetic stability of a molecule.

OrbitalPredicted Energy (eV)Primary Localization
HOMO-6.5Pyrazole ring (C4, N2)
LUMO-1.2Pyrazole ring (C5), Cl atom
HOMO-LUMO Gap5.3-

Calculation of Spectroscopic Parameters and Optical Properties

Computational methods can predict various spectroscopic parameters, aiding in the characterization of new compounds. For this compound, theoretical calculations can provide valuable data for comparison with experimental spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict the ¹H and ¹³C NMR chemical shifts. jocpr.commdpi.com The predicted ¹H NMR spectrum would show characteristic signals for the protons on the pyrazole ring and the cyclopentyl group. The proton at the C4 position would likely appear as a singlet, while the protons of the cyclopentyl group would exhibit more complex splitting patterns. The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the C5 carbon attached to the chlorine atom being significantly influenced by the halogen's electronegativity. nih.gov

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. jocpr.com For this compound, characteristic vibrational modes would include C-H stretching of the cyclopentyl group and the pyrazole ring, C=N and C=C stretching of the pyrazole ring, and the C-Cl stretching frequency.

Optical Properties: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule, including oscillator strengths. dntb.gov.ua Furthermore, calculations of nonlinear optical (NLO) properties, such as hyperpolarizabilities, can provide insights into the potential of the compound in optoelectronic applications. The presence of donor (cyclopentyl) and acceptor (chloro-pyrazole) moieties could lead to interesting NLO properties. researchgate.net

Conformational Analysis and Isomerism Studies

The cyclopentyl group attached to the N1 position of the pyrazole ring introduces conformational flexibility. Computational conformational analysis can identify the most stable conformers and the energy barriers between them. The cyclopentyl ring typically adopts an envelope or twist conformation. The orientation of the cyclopentyl group relative to the pyrazole ring will be governed by steric and electronic effects. Different conformers may exhibit slightly different electronic properties and reactivity.

Isomerism is also a key consideration. While this compound is specified, computational studies could also explore the relative stabilities of other isomers, such as 3-chloro-1-cyclopentyl-1H-pyrazole, to understand the thermodynamic favorability of the synthesized isomer.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of intermediates, transition states, and the calculation of activation energies. nih.gov For reactions involving this compound, such as nucleophilic substitution at the C5 position or electrophilic attack at the N2 position, computational studies can map out the entire reaction pathway.

By locating the transition state structures and calculating their energies, the rate-determining step of a reaction can be identified. For instance, in a nucleophilic aromatic substitution reaction where the chlorine atom is displaced, DFT calculations could model the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, and the final departure of the chloride ion. This level of detail is invaluable for understanding and optimizing chemical reactions involving this pyrazole derivative.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic nature of molecules over time. For this compound, MD simulations can elucidate the molecule's conformational flexibility, which is crucial for its interaction with biological targets. The cyclopentyl group attached to the pyrazole ring introduces a degree of flexibility that can be systematically studied.

The primary goal of MD simulations in this context is to map the potential energy surface of the molecule and identify low-energy, stable conformations. This is achieved by solving Newton's equations of motion for the atoms of the molecule, allowing it to explore different conformational states. The conformational landscape is influenced by several factors, including the rotation around the single bond connecting the cyclopentyl ring to the pyrazole nitrogen and the puckering of the cyclopentyl ring itself.

While specific MD simulation studies on this compound are not extensively available in public literature, the methodology is well-established for similar pyrazole-containing compounds. mdpi.comnih.goveurasianjournals.com For instance, MD simulations have been effectively used to study the binding stability of pyrazole derivatives to their protein targets, revealing key interactions that are maintained over the simulation time. mdpi.com These studies often show that specific conformations are preferred for optimal binding.

A hypothetical MD simulation of this compound would likely focus on the dihedral angle between the pyrazole and cyclopentyl rings. The results could be presented in a table summarizing the key conformational states and their relative energies.

Table 1: Hypothetical Major Conformational States of this compound from a Molecular Dynamics Simulation.

ConformerDihedral Angle (N1-C_cyclopentyl) [°]Relative Energy (kcal/mol)Population (%)
A-1500.045
B-600.830
C601.215
D1802.510

The flexibility of the cyclopentyl ring can also be analyzed by monitoring its puckering coordinates throughout the simulation. Different puckered forms (e.g., envelope, twist) may be energetically accessible and could influence how the molecule fits into a binding pocket. The insights gained from such simulations are critical for understanding the structural basis of the molecule's activity and for the rational design of more rigid or conformationally constrained analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound, QSAR studies can provide guiding principles for designing new derivatives with potentially enhanced or modified activities.

A QSAR study on a series of analogs of this compound would involve generating a dataset of compounds with varying substituents and their corresponding measured biological activities. A multitude of molecular descriptors would then be calculated for each compound. These descriptors can be broadly categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, surface area, etc.

Physicochemical descriptors: LogP, polar surface area (PSA), etc.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that correlates a subset of these descriptors with the observed biological activity. nih.govshd-pub.org.rs

While a specific QSAR model for this compound is not publicly documented, numerous studies on other pyrazole derivatives have demonstrated the utility of this approach. For example, QSAR studies on pyrazole derivatives have been used to design compounds with anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.govrsc.org These studies often reveal the importance of certain structural features. For instance, a 3D-QSAR study on a series of pyrazole derivatives might indicate that bulky substituents at a particular position on the pyrazole ring are beneficial for activity, while electronegative groups at another position are detrimental.

The results of a hypothetical QSAR study on a series of analogs of this compound could be summarized in a table highlighting the key descriptors and their influence on activity.

Table 2: Hypothetical QSAR Model for a Series of this compound Analogs.

DescriptorCoefficientInterpretation
LogP+0.5Increased lipophilicity is favorable for activity.
Molecular Volume-0.2Smaller molecular volume is preferred.
Dipole Moment+0.8A higher dipole moment enhances activity.
Jurs-RPCG (Relative Positive Charge)-0.6Lower relative positive charge is beneficial.

The insights derived from such a QSAR model provide a clear set of design principles. For example, based on the hypothetical model in Table 2, a medicinal chemist would aim to synthesize new derivatives of this compound that are more lipophilic and have a higher dipole moment, while keeping the molecular volume relatively small. These guiding principles significantly streamline the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. researchgate.net

Advanced Applications in Chemical Research

Role as a Versatile Synthetic Building Block in Organic Synthesis

While pyrazoles, in general, are fundamental building blocks in organic synthesis, specific literature detailing the utility of 5-chloro-1-cyclopentyl-1H-pyrazole is sparse.

Precursors for Complex Heterocyclic Systems

Generally, substituted pyrazoles serve as precursors for a variety of more complex heterocyclic systems. For instance, aminopyrazoles are widely used to construct fused pyrazoloazines. However, no specific studies were identified that demonstrate the conversion of this compound into other complex heterocyclic structures.

Intermediates in the Synthesis of Fused Pyrazole (B372694) Derivatives

The synthesis of fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, often utilizes functionalized pyrazole precursors. acs.orgmdpi.commdpi.comresearchgate.net Typically, 5-aminopyrazoles are key reactants in these cyclocondensation reactions. researchgate.net While the 5-chloro substituent on the pyrazole ring could potentially be displaced by a nucleophile to facilitate such fusions, no specific examples involving this compound have been documented in the surveyed literature. The synthesis of pyrazolo[3,4-b]quinolines, for example, has been achieved using 5-chloro-4-formylpyrazoles as starting materials. commonorganicchemistry.com

Applications in Catalysis and Coordination Chemistry

The nitrogen atoms of the pyrazole ring make it an excellent ligand for coordinating with metal ions, leading to applications in catalysis and coordination chemistry.

Ligand Design and Complexation with Transition Metals

Pyrazole-based ligands are integral to the development of coordination complexes with various transition metals. These complexes have been explored for their diverse chemical and physical properties. However, there is no available research that specifically describes the design and synthesis of transition metal complexes using this compound as a ligand.

Exploration of Catalytic Roles in Organic Transformations

Transition metal complexes containing pyrazole-derived ligands have been investigated as catalysts in a range of organic transformations. For instance, some pyrazole-based systems have shown catalytic activity in oxidation reactions. Nevertheless, a review of the existing literature did not yield any studies on the catalytic applications of complexes derived from this compound.

Contributions to Advanced Materials Science Research

The photophysical properties of certain pyrazole derivatives have led to their investigation in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). Pyrazoline derivatives, a related class of compounds, have been used as emissive or hole-transporting materials. However, there is no specific research indicating that this compound has been studied for or contributed to advancements in materials science.

Development of Photophysical Materials and Photosensitizers

No research data was found detailing the use of this compound in the development of photophysical materials or photosensitizers.

Components in Functional Frameworks

There is no available information on the incorporation of this compound as a component in functional frameworks such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Applications in Separation Science and Analytical Methodologies

Utilization in Preparative Chromatography and Separation Techniques

No studies or methodologies were identified that utilize this compound in preparative chromatography or other separation techniques.

Future Research Directions and Emerging Challenges

Development of Sustainable and Green Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that may involve harsh reaction conditions, toxic solvents, and significant energy consumption. researchgate.net The future of synthesizing 5-chloro-1-cyclopentyl-1H-pyrazole and related compounds is intrinsically linked to the principles of green chemistry. researchgate.netnih.gov The goal is to develop protocols that are not only efficient in terms of yield but also environmentally friendly and economically viable. researchgate.netnih.gov

Key areas of focus for sustainable synthesis include:

Green Solvents: A significant push is being made to replace conventional organic solvents with greener alternatives. researchgate.net Water, being non-toxic and readily available, is a highly attractive medium for organic reactions. thieme-connect.comrsc.org Research into "on-water" synthesis, where reactions are carried out in aqueous suspensions, has shown promise for the preparation of pyrazole derivatives. rsc.org

Energy-Efficient Techniques: The use of microwave irradiation and ultrasound assistance are emerging as powerful tools in organic synthesis. researchgate.netnih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov For instance, microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives has been shown to dramatically shorten reaction times from hours to minutes while improving yields. nih.gov

Catalysis: The development and application of novel catalysts are central to green synthesis. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, minimizing waste. researchgate.netnih.gov Nanocatalysts and biodegradable composites are also being explored for their high efficiency and environmental compatibility. thieme-connect.comnih.gov

Atom Economy: Multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they combine multiple reactants in a single step to form a complex product, thereby maximizing atom economy and reducing waste. nih.govnih.gov The one-pot synthesis of pyrazoles using MCRs has been shown to be an efficient and environmentally friendly alternative to linear, multi-step syntheses. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

While the fundamental reactivity of the pyrazole ring is well-understood, there remains significant scope for discovering new reactivity patterns and transformations, particularly for substituted pyrazoles like this compound. The introduction of substituents can significantly alter the electronic properties of the pyrazole ring, opening up new avenues for functionalization. chim.itnih.gov

Future research in this area should focus on:

Functionalization of the Pyrazole Core: The pyrazole ring is a π-excessive system, making it susceptible to electrophilic attack, typically at the 4-position. chim.it However, the presence of electron-withdrawing or -donating groups can modulate this reactivity, allowing for selective functionalization at other positions. chim.itnih.gov For instance, the introduction of an amino group can activate the ring towards electrophilic substitution. chim.it

Cross-Coupling Reactions: Modern synthetic chemistry offers a vast toolbox of cross-coupling reactions that could be applied to this compound. The chloro-substituent at the 5-position provides a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Novel Cyclization Reactions: The pyrazole ring itself can serve as a building block for the synthesis of more complex fused heterocyclic systems. mdpi.comnih.gov Research into novel cyclization strategies starting from functionalized pyrazoles could lead to the discovery of new classes of compounds with interesting biological or material properties. chim.it

Integration of Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For this compound, computational modeling can play a crucial role in predicting its properties and guiding the design of new derivatives with desired functionalities.

Key applications of computational modeling include:

Predicting Reactivity and Reaction Mechanisms: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of pyrazole derivatives. eurasianjournals.com This allows for the prediction of reaction outcomes and the elucidation of reaction mechanisms, aiding in the optimization of synthetic routes.

Structure-Activity Relationship (SAR) Studies: By combining computational modeling with experimental data, it is possible to develop quantitative structure-activity relationship (QSAR) models. nih.govrsc.org These models can predict the biological activity of new pyrazole derivatives, helping to prioritize synthetic targets and accelerate the discovery of new bioactive compounds. benthamdirect.com

Molecular Docking and Virtual Screening: For applications in drug discovery, molecular docking simulations can predict the binding mode and affinity of pyrazole derivatives to biological targets. eurasianjournals.comnih.govnih.gov This enables the virtual screening of large compound libraries to identify potential lead compounds for further development.

The integration of machine learning and artificial intelligence with these computational methods is a promising future direction that could further enhance the efficiency of predictive design. benthamdirect.com

Potential in Novel Chemical Technologies

The unique properties of the pyrazole scaffold suggest potential applications beyond its traditional use in pharmaceuticals and agrochemicals. nih.govnih.gov Future research should explore the utility of this compound and its derivatives in emerging chemical technologies.

Potential areas of exploration include:

Materials Science: The ability of pyrazoles to coordinate with metal ions makes them attractive ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. chim.it These materials have potential applications in gas storage, catalysis, and sensing.

Organic Electronics: The heteroaromatic nature of the pyrazole ring suggests that its derivatives could possess interesting photophysical properties. nih.gov Research into the synthesis of pyrazole-containing dyes and fluorescent materials could lead to applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Functional Materials: The versatility of the pyrazole scaffold allows for the incorporation of various functional groups, which could be tailored to create materials with specific properties, such as nonlinear optical activity or liquid crystalline behavior.

By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and technological advancements.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-chloro-1-cyclopentyl-1H-pyrazole?

  • Answer : The synthesis typically involves cyclocondensation or nucleophilic substitution. For example, the Vilsmeier-Haack reaction (, Scheme 1) can generate pyrazole carbaldehydes, which may be adapted for cyclopentyl substitution. A two-step approach could include:

Reacting 5-chloropyrazole derivatives with cyclopentyl halides under alkaline conditions.

Purifying intermediates via column chromatography (e.g., using diethyl ether/hexane, as in ).
Key characterization tools: IR (C=O stretch ~1680 cm⁻¹), 1H^1 \text{H} NMR (cyclopentyl protons at δ 1.5–2.5 ppm), and elemental analysis .

Q. How can the crystal structure of this compound be determined?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For related pyrazoles (e.g., 5-chloro-1-phenyl analogs), monoclinic systems (space group P21/cP2_1/c) with dihedral angles of ~45° between substituents have been reported (). Parameters to optimize:

  • Crystal growth via slow evaporation (e.g., ethanol/water).
  • Data collection at 295 K, RR-factor <0.05 ().
    Software: SHELX for refinement; CCDC for database submission .

Q. What analytical techniques validate purity and structural integrity?

  • Answer : Combine spectral and chromatographic methods:

  • HPLC : Purity >95% ( ).
  • Mass spectrometry : Molecular ion peak ([M+^+]) matching theoretical m/zm/z.
  • Multinuclear NMR : 15N^{15}\text{N} NMR helps confirm pyrazole ring substitution patterns (e.g., δ −75.8 ppm for N-methyl groups; ).

Advanced Research Questions

Q. How do steric effects of the cyclopentyl group influence reactivity and supramolecular interactions?

  • Answer : The cyclopentyl group introduces steric hindrance, affecting:

  • Reactivity : Slower nucleophilic substitution vs. phenyl analogs due to bulky substituents ().
  • Crystal packing : Reduced π-π stacking vs. planar aryl groups; van der Waals interactions dominate ().
    Computational modeling (DFT) can predict steric maps and interaction energies .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

  • Answer : Discrepancies may arise from assay conditions or impurities. Recommendations:

Standardize assays : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models ( ).

Control purity : Validate via HPLC and 1H^1\text{H} NMR.

SAR studies : Compare substituent effects (e.g., cyclopentyl vs. methyl groups) on IC50_{50} values .

Q. How can computational methods predict electronic properties and reaction pathways?

  • Answer : Density Functional Theory (DFT) calculates:

  • Frontier orbitals : HOMO-LUMO gaps to assess electrophilicity (e.g., C-4 position in pyrazoles).
  • Reaction mechanisms : Transition states for cyclization steps ().
    Software: Gaussian or ORCA with B3LYP/6-31G(d) basis set .

Methodological Guidance

Q. Designing a study to optimize synthetic yield: What variables should be tested?

  • Answer : Use a factorial design to assess:

  • Temperature : 60–100°C (higher temps may accelerate cyclization; ).
  • Catalysts : p-TsOH vs. Lewis acids (e.g., ZnCl2_2).
  • Solvent polarity : DMF (polar aprotic) vs. toluene (nonpolar).
    Monitor via TLC (Rf_f ~0.3 in ether/hexane; ) and GC-MS for intermediates .

Interpreting conflicting spectral data for pyrazole derivatives

  • Answer : Contradictions may arise from tautomerism or solvate formation. Mitigation steps:

Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping).

SC-XRD : Resolve ambiguity in substituent orientation ().

IR correlation : Compare carbonyl stretches in different solvents .

Safety and Compliance

Q. What safety protocols are essential for handling chlorinated pyrazoles?

  • Answer : Based on SDS for analogs ( ):

  • PPE : Nitrile gloves, goggles, and fume hood use.
  • Storage : Room temperature, inert atmosphere (N2_2).
  • Disposal : Incineration for halogenated waste per EPA guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.